molecular formula C31H51NO2 B583629 25-Hydroxy Vitamin D2 3,3'-Aminopropyl Ether CAS No. 932023-11-5

25-Hydroxy Vitamin D2 3,3'-Aminopropyl Ether

Cat. No.: B583629
CAS No.: 932023-11-5
M. Wt: 469.754
InChI Key: JXYGWTCEEVHERK-QABRARCPSA-N
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Description

25-Hydroxy Vitamin D2 3,3’-Aminopropyl Ether is a derivative of Vitamin D2, characterized by the presence of an aminopropyl ether group. This compound is notable for its applications in various fields of scientific research, particularly in neurology and biochemistry .

Preparation Methods

The synthesis of 25-Hydroxy Vitamin D2 3,3’-Aminopropyl Ether involves several steps, starting from the basic structure of Vitamin D2Industrial production methods may involve the use of specific catalysts and controlled reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

25-Hydroxy Vitamin D2 3,3’-Aminopropyl Ether undergoes various chemical reactions, including:

    Oxidation: This reaction can alter the hydroxyl group, potentially forming ketones or aldehydes.

    Reduction: This reaction can reduce double bonds or carbonyl groups present in the molecule.

    Substitution: The aminopropyl ether group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Scientific Research Applications

25-Hydroxy Vitamin D2 3,3’-Aminopropyl Ether is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of 25-Hydroxy Vitamin D2 3,3’-Aminopropyl Ether involves its interaction with Vitamin D receptors. Upon binding to these receptors, it modulates the expression of genes involved in calcium and phosphate homeostasis, thereby exerting its biological effects. The molecular pathways influenced by this compound include the regulation of bone mineralization and immune response .

Comparison with Similar Compounds

Compared to other Vitamin D derivatives, 25-Hydroxy Vitamin D2 3,3’-Aminopropyl Ether is unique due to its aminopropyl ether group, which enhances its solubility and reactivity. Similar compounds include:

Properties

IUPAC Name

(E,3S,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-(3-aminopropoxy)-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H51NO2/c1-22-11-15-27(34-20-8-19-32)21-26(22)14-13-25-9-7-18-31(6)28(16-17-29(25)31)23(2)10-12-24(3)30(4,5)33/h10,12-14,23-24,27-29,33H,1,7-9,11,15-21,32H2,2-6H3/b12-10+,25-13+,26-14-/t23-,24+,27+,28-,29+,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXYGWTCEEVHERK-QABRARCPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OCCCN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)OCCCN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H51NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857859
Record name (3S,5Z,7E,22E)-3-(3-Aminopropoxy)-9,10-secoergosta-5,7,10,22-tetraen-25-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932023-11-5
Record name (3S,5Z,7E,22E)-3-(3-Aminopropoxy)-9,10-secoergosta-5,7,10,22-tetraen-25-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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